molecular formula C19H19FN4OS B7588462 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B7588462
M. Wt: 370.4 g/mol
InChI Key: SILWIKPTNXOYEZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring via an acetamide bridge, with a 4-fluorophenyl substituent on the acetamide nitrogen. The benzothiazole moiety contributes to aromatic stacking interactions, while the fluorophenyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-14-5-7-15(8-6-14)21-18(25)13-23-9-11-24(12-10-23)19-22-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILWIKPTNXOYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves a multi-step procedure. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The final step involves the acylation of the piperazine derivative with 4-fluorophenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
  • Molecular Formula : C19H19FN4OS
  • Molecular Weight : 370.44 g/mol
  • CAS Number : [Not Provided]

Structural Characteristics

The compound's structure can be represented as follows:

C19H19FN4OS\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{4}\text{O}\text{S}

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Antidepressant Effects : The piperazine ring is known for its role in the pharmacological activity of several antidepressants. Preliminary studies suggest that this compound may modulate serotonin receptors, thereby offering potential therapeutic benefits for mood disorders.
  • Antimicrobial Properties : The presence of the benzothiazole group has been linked to antimicrobial activity against various pathogens. Investigations into its efficacy against bacterial and fungal strains are ongoing.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology. It has been evaluated for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting pathways for optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

A recent investigation published in European Journal of Pharmaceutical Sciences examined the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed significant inhibition zones, indicating its potential as an antimicrobial agent.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs.
  • Fluorophenyl Substituent: The 4-fluorophenyl group in the target compound improves lipophilicity (logP ~2.8) compared to non-fluorinated analogs (e.g., BZ-IV, logP ~1.9), favoring blood-brain barrier penetration .
  • Sulfonyl vs. Acetamide Linkers : Sulfonyl-containing analogs (e.g., compound 47) exhibit antimicrobial activity, while acetamide-linked derivatives (target, BZ-IV) are prioritized for anticancer research, highlighting substituent-driven activity shifts .

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorination in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like BZ-IV .
  • Solubility : The target’s calculated aqueous solubility (LogS ≈ -4.1) is lower than methylpiperazine-containing BZ-IV (LogS ≈ -3.5), suggesting formulation challenges .

Biological Activity

The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H21N4OSF
  • Molecular Weight : 373.47 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activities

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for various biological activities:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. For example:

  • A study synthesized new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives and tested them against various bacterial strains. The results showed moderate to good antibacterial activity with some compounds outperforming standard drugs in urease inhibition assays .
CompoundMIC (μg/mL)Inhibition (%)
7a25098
12a10099

2. Antitubercular Activity

Benzothiazole-based compounds have shown promise in treating tuberculosis:

  • Recent synthetic developments revealed that certain derivatives possess significant inhibitory activity against Mycobacterium tuberculosis (Mtb). For instance, a derivative displayed an IC50 of 7.05 μM against Mtb H37Ra .

3. Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored:

  • In vitro studies indicated that these compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications significantly influence their potency against cancer cells .

The mechanisms through which benzothiazole derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors, impacting pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Binding : Some studies suggest that these compounds may bind to specific receptors or proteins involved in disease processes, thus modulating cellular responses.

Case Studies

A few notable case studies illustrate the biological activity of the compound:

Case Study 1: Antitubercular Activity

In a comparative study of various benzothiazole derivatives against Mtb, the compound demonstrated strong binding affinity to the DprE1 protein, suggesting its potential as a therapeutic target for TB treatment .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed that certain modifications led to enhanced antibacterial activity compared to standard treatments. The presence of electron-withdrawing groups was found to be beneficial for activity .

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